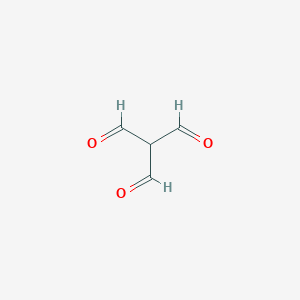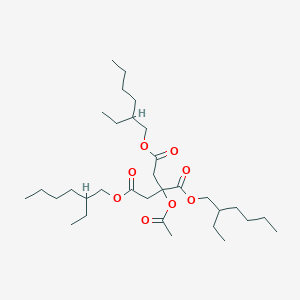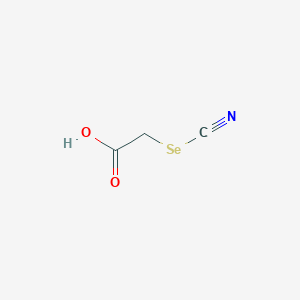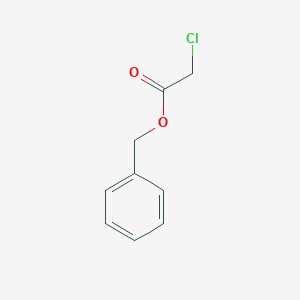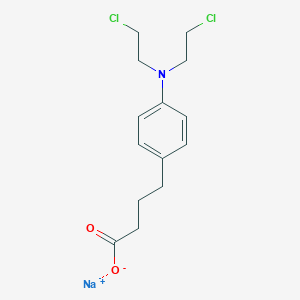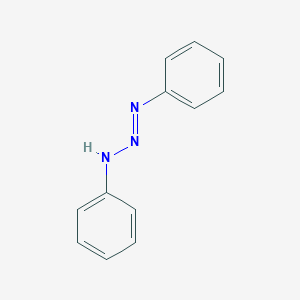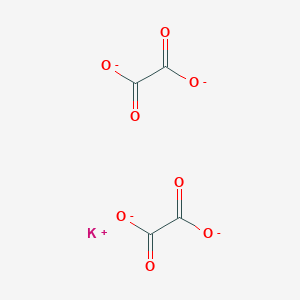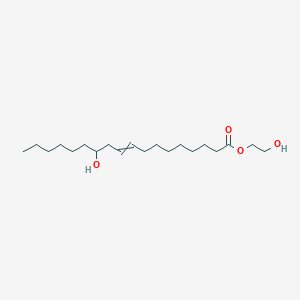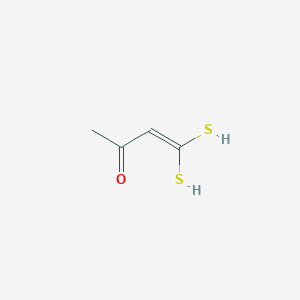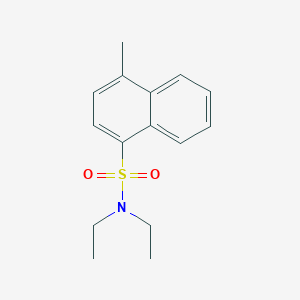
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NEDM and is a member of the sulfonamide family of compounds. NEDM has been shown to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of NEDM is not fully understood. However, it is thought that this compound may act as a competitive inhibitor of certain enzymes. This inhibition may lead to changes in cellular metabolism and function.
Effets Biochimiques Et Physiologiques
NEDM has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that NEDM can inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. In vivo studies have shown that NEDM can reduce blood pressure and inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NEDM in lab experiments is its versatility. This compound can be used in a wide range of applications, including biochemistry, pharmacology, and materials science. Additionally, the synthesis of NEDM is relatively straightforward and can be completed using standard laboratory techniques.
However, there are also some limitations to using NEDM in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, the effects of NEDM on human health are not well-established, and more research is needed to fully understand the potential risks associated with this compound.
Orientations Futures
There are many potential future directions for research on NEDM. One area of research that could be explored is the development of new materials using NEDM. This compound has been shown to have unique properties that could be exploited in the development of new materials with specific properties.
Another area of research that could be explored is the use of NEDM in drug delivery. This compound has been shown to have potential as a drug delivery agent, and more research is needed to fully understand its potential in this area.
Finally, more research is needed to fully understand the mechanism of action of NEDM. This could lead to the development of new drugs and therapies that target specific enzymes and cellular pathways.
Méthodes De Synthèse
The synthesis of NEDM involves the reaction of 1-naphthalenesulfonyl chloride with diethylamine and methyl magnesium bromide. This reaction results in the formation of NEDM as a white crystalline solid. The synthesis of NEDM is relatively straightforward and can be completed using standard laboratory techniques.
Applications De Recherche Scientifique
NEDM has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, NEDM has been used as a fluorescent probe for the detection of protein-protein interactions. In pharmacology, NEDM has been studied for its potential use as a drug delivery agent. In materials science, NEDM has been investigated for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
215610-69-8 |
|---|---|
Nom du produit |
1-Naphthalenesulfonamide, N,N-diethyl-4-methyl- |
Formule moléculaire |
C15H19NO2S |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17,18)15-11-10-12(3)13-8-6-7-9-14(13)15/h6-11H,4-5H2,1-3H3 |
Clé InChI |
SAOQMHPXUUZCOV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



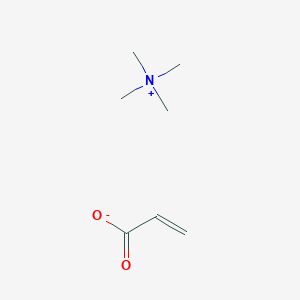
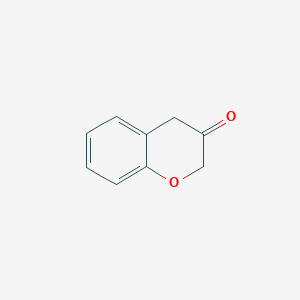
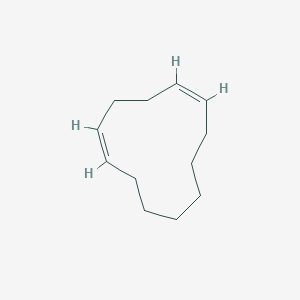
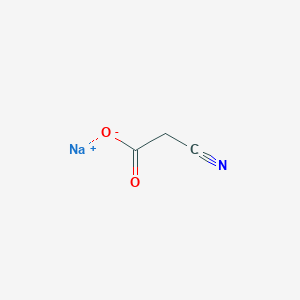
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)
